Cas no 121404-83-9 (4-Iodo-3-methoxybenzaldehyde)
4-Iodo-3-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-Iodo-3-methoxybenzaldehyde
- 4-iodo-3-methoxy-benzaldehyde
- PHSPBXTVMJOTQN-UHFFFAOYSA-N
- 6187AJ
- FCH1406492
- OR400628
- SY028995
- AX8283282
-
- MDL: MFCD11847312
- Inchi: 1S/C8H7IO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3
- InChI Key: PHSPBXTVMJOTQN-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C=O)C=C1OC
Computed Properties
- Exact Mass: 261.94900
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 138
- Topological Polar Surface Area: 26.3
Experimental Properties
- PSA: 26.30000
- LogP: 2.11230
4-Iodo-3-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852165-1g |
4-Iodo-3-methoxybenzaldehyde |
121404-83-9 | 95% | 1g |
2,322.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04502-25g |
4-iodo-3-methoxybenzaldehyde |
121404-83-9 | 95% | 25g |
$1650 | 2023-09-07 | |
| TRC | I737373-10mg |
4-Iodo-3-methoxybenzaldehyde |
121404-83-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I737373-50mg |
4-Iodo-3-methoxybenzaldehyde |
121404-83-9 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | I737373-100mg |
4-Iodo-3-methoxybenzaldehyde |
121404-83-9 | 100mg |
$ 160.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I59350-1g |
4-Iodo-3-methoxybenzaldehyde |
121404-83-9 | 95% | 1g |
¥3879.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I59350-250mg |
4-Iodo-3-methoxybenzaldehyde |
121404-83-9 | 95% | 250mg |
¥1649.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I59350-10g |
4-Iodo-3-methoxybenzaldehyde |
121404-83-9 | 95% | 10g |
¥11939.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I59350-5g |
4-Iodo-3-methoxybenzaldehyde |
121404-83-9 | 95% | 5g |
¥6119.0 | 2023-09-07 | |
| Apollo Scientific | OR400628-250mg |
4-Iodo-3-methoxybenzaldehyde |
121404-83-9 | 95% | 250mg |
£95.00 | 2024-05-25 |
4-Iodo-3-methoxybenzaldehyde Suppliers
4-Iodo-3-methoxybenzaldehyde Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 4-Iodo-3-methoxybenzaldehyde
Introduction to 4-Iodo-3-methoxybenzaldehyde (CAS No: 121404-83-9)
4-Iodo-3-methoxybenzaldehyde, with the chemical formula C₇H₅IO₂, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This compound belongs to the class of iodoaromatic aldehydes, characterized by the presence of both an iodine substituent and an aldehyde functional group. Its molecular structure makes it a versatile building block for the synthesis of more complex molecules, particularly in medicinal chemistry and agrochemical applications.
The CAS No 121404-83-9 uniquely identifies this compound in scientific literature and industrial databases, ensuring precise referencing and differentiation from other structurally similar compounds. The iodine atom in 4-Iodo-3-methoxybenzaldehyde enhances its reactivity, making it a valuable precursor in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions are pivotal in constructing biaryl frameworks, which are prevalent in many biologically active molecules.
In recent years, 4-Iodo-3-methoxybenzaldehyde has garnered attention for its role in the development of novel therapeutic agents. For instance, studies have explored its utility in generating derivatives that exhibit antimicrobial and anti-inflammatory properties. The methoxy group at the 3-position provides a site for further functionalization, allowing chemists to tailor the molecule's pharmacological profile. This adaptability has made it a focal point in drug discovery initiatives aimed at addressing unmet medical needs.
One of the most compelling applications of 4-Iodo-3-methoxybenzaldehyde is in the synthesis of small molecule inhibitors targeting enzyme-protein interactions. The aldehyde group serves as a nucleophilic acceptor, facilitating the formation of Schiff bases and other heterocyclic compounds. These derivatives have shown promise in preclinical studies as modulators of kinases and transcription factors, which are critical regulators of cellular processes involved in cancer and inflammatory diseases.
Advances in synthetic methodologies have further expanded the utility of 4-Iodo-3-methoxybenzaldehyde. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production runs, reducing reaction times and improving yields. These innovations are particularly beneficial for industrial applications where cost-effectiveness and reproducibility are paramount.
The pharmaceutical industry has also leveraged 4-Iodo-3-methoxybenzaldehyde in the development of radiolabeled compounds for diagnostic imaging. The high affinity of iodine for certain biological receptors makes it an ideal candidate for positron emission tomography (PET) scans. Researchers have incorporated this compound into probes that can selectively bind to specific targets, providing valuable insights into disease mechanisms without invasive procedures.
In addition to its medicinal applications, 4-Iodo-3-methoxybenzaldehyde finds utility in materials science. Its ability to form stable complexes with metal ions has been explored in the creation of luminescent materials and catalysts. These materials exhibit unique optical properties that make them suitable for use in sensors, displays, and energy storage devices.
The synthesis of 4-Iodo-3-methoxybenzaldehyde typically involves the iodination of 3-methoxybenzaldehyde using reagents such as N-iodosuccinimide (NIS) or molecular iodine under controlled conditions. The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile to ensure optimal solubility and reaction kinetics. Purification is typically achieved through recrystallization or column chromatography, yielding high-purity material suitable for further downstream processing.
Ongoing research continues to uncover new applications for 4-Iodo-3-methoxybenzaldehyde. Emerging fields such as nanotechnology and biotechnology are exploring its potential as a cross-linking agent or functional component in bioconjugates. These studies highlight the compound's versatility and its enduring relevance across multiple scientific disciplines.
The safety profile of 4-Iodo-3-methoxybenzaldehyde is another critical consideration. While it is not classified as hazardous under standard conditions, appropriate handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE), including gloves, goggles, and lab coats, is recommended when working with this compound. Storage should be conducted in a cool, dry place away from incompatible substances such as strong oxidizers.
In conclusion,4-Iodo-3-methoxybenzaldehyde (CAS No: 121404-83-9) is a multifaceted compound with broad applications spanning pharmaceuticals, materials science, and diagnostic imaging. Its unique structural features make it an indispensable tool for synthetic chemists seeking to develop innovative solutions to complex challenges. As research progresses,this compound will undoubtedly continue to play a pivotal role in advancing scientific knowledge and technological innovation.
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